8-Methyl-4-(2-phenylbutanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
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Overview
Description
8-Methyl-4-(2-phenylbutanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a complex organic compound with a molecular formula of C20H27NO4 and a molecular weight of 345.4 g/mol . This compound is characterized by its unique spirocyclic structure, which includes an oxadiazaspirodecane ring system. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-4-(2-phenylbutanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the spirocyclic core: This is achieved through a cyclization reaction involving a suitable precursor.
Introduction of the phenylbutanoyl group: This step involves the acylation of the spirocyclic intermediate using 2-phenylbutanoyl chloride under basic conditions.
Final modifications:
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
8-Methyl-4-(2-phenylbutanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce ketones or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Br2) and alkyl halides (e.g., CH3I) under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Scientific Research Applications
8-Methyl-4-(2-phenylbutanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a lead compound in the development of new pharmaceuticals, particularly those targeting neurological disorders.
Biological Research: It is used in studies investigating the biological activity of spirocyclic compounds and their interactions with biological targets.
Industrial Chemistry: It is used in the synthesis of complex organic molecules and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 8-Methyl-4-(2-phenylbutanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
8-Methyl-4-(2-phenylbutanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid: This compound is structurally similar but lacks the additional nitrogen atom in the spirocyclic ring.
4-(2-Phenylbutanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid: This compound is similar but lacks the methyl group at the 8-position.
Uniqueness
8-Methyl-4-(2-phenylbutanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is unique due to its specific spirocyclic structure and the presence of both an oxadiazaspirodecane ring and a phenylbutanoyl group. This combination of features contributes to its distinct chemical properties and biological activities .
Properties
IUPAC Name |
8-methyl-4-(2-phenylbutanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-3-15(14-7-5-4-6-8-14)17(22)21-16(18(23)24)13-25-19(21)9-11-20(2)12-10-19/h4-8,15-16H,3,9-13H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTQJFDDYPUIGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2C(COC23CCN(CC3)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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